
Exatecan Intermediate 4 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Exatecan Intermediate 4 (dihydrochloride) is a chemical compound that serves as an intermediate in the synthesis of Exatecan, an anticancer agent belonging to the class of camptothecin analogs. Exatecan interferes with the proliferation and division of tumor cells by interacting with DNA, thereby inhibiting tumor growth. It is primarily used for research in a variety of cancers, including ovarian, lung, and breast cancers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Exatecan Intermediate 4 (dihydrochloride) is typically synthesized through a series of chemical reactions involving the condensation of 2-quinolinecarboxylic acid with 3-amino-2-methylbenzoic acid . The reaction conditions often involve the use of organic solvents such as methanol and acetonitrile, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Exatecan Intermediate 4 (dihydrochloride) involves large-scale chemical synthesis using automated reactors and purification systems. The compound is produced in bulk quantities and is subjected to rigorous quality control measures to ensure its purity and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
Exatecan Intermediate 4 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of Exatecan Intermediate 4 (dihydrochloride) that are used in further synthesis steps to produce Exatecan and other related compounds .
Applications De Recherche Scientifique
Exatecan Intermediate 4 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a key intermediate in the synthesis of Exatecan and other camptothecin analogs.
Biology: The compound is used in studies to understand the mechanisms of DNA interaction and tumor inhibition.
Medicine: Exatecan Intermediate 4 (dihydrochloride) is used in the development of anticancer drugs and in preclinical and clinical trials to evaluate their efficacy.
Industry: The compound is used in the pharmaceutical industry for the large-scale production of Exatecan and related drugs
Mécanisme D'action
Exatecan Intermediate 4 (dihydrochloride) exerts its effects by interacting with DNA and inhibiting the activity of topoisomerase I, an enzyme involved in DNA replication. This interaction leads to the formation of DNA-topoisomerase I cleavage complexes, which cause DNA damage and ultimately result in the inhibition of tumor cell proliferation and induction of apoptosis .
Comparaison Avec Des Composés Similaires
Exatecan Intermediate 4 (dihydrochloride) is unique compared to other similar compounds due to its specific structure and mechanism of action. Similar compounds include:
Topotecan: Another camptothecin analog used as an anticancer agent.
Irinotecan: A camptothecin derivative used in cancer treatment.
SN-38: The active metabolite of Irinotecan, which also inhibits topoisomerase I
These compounds share similar mechanisms of action but differ in their chemical structures, pharmacokinetics, and clinical applications.
Propriétés
Formule moléculaire |
C11H15Cl2FN2O |
|---|---|
Poids moléculaire |
281.15 g/mol |
Nom IUPAC |
2,8-diamino-6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one;dihydrochloride |
InChI |
InChI=1S/C11H13FN2O.2ClH/c1-5-6-2-3-8(13)11(15)10(6)9(14)4-7(5)12;;/h4,8H,2-3,13-14H2,1H3;2*1H |
Clé InChI |
LIONDNIEZAYMRR-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C2=C1CCC(C2=O)N)N)F.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


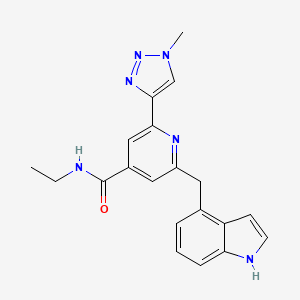
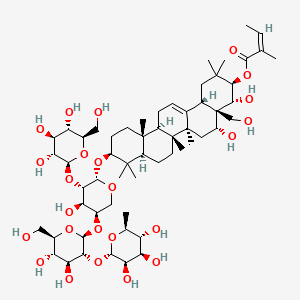
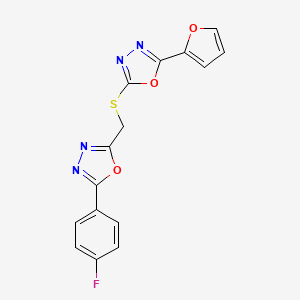
![3-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrole-2,5-dione](/img/structure/B12387883.png)

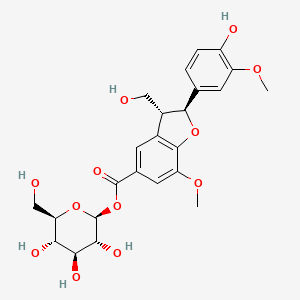
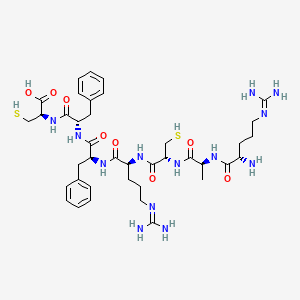
![1-[(2R,4R,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-4-(dimethylamino)-5-fluoropyrimidin-2-one](/img/structure/B12387911.png)
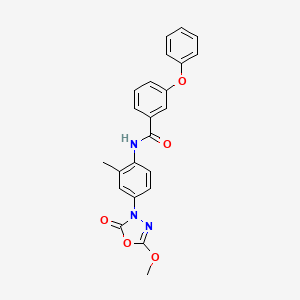
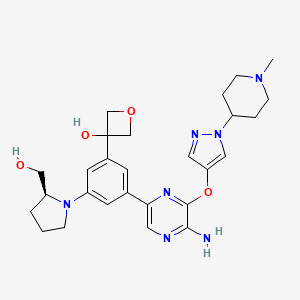


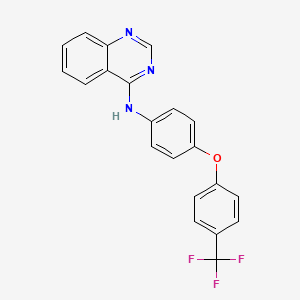
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
